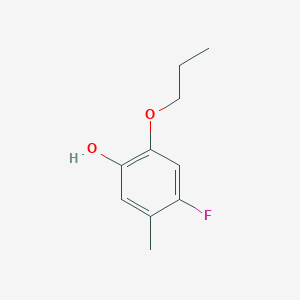

4-Fluoro-5-methyl-2-propoxyphenol

Description

4-Fluoro-5-methyl-2-propoxyphenol is a substituted phenolic compound characterized by a hydroxyl group at the para position relative to a fluorine atom (C4), a methyl group at C5, and a propoxy group at the ortho position (C2). This unique substitution pattern influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-fluoro-5-methyl-2-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-4-13-10-6-8(11)7(2)5-9(10)12/h5-6,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHUPNNBDNGNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-2-propoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-5-methylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Fluoro-5-methyl-2-propoxyphenol often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-propoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and corresponding reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-5-methyl-2-propoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-propoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular pathways and physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Acidity and Reactivity

The fluorine atom at C4 exerts a strong electron-withdrawing effect, increasing the phenol’s acidity compared to non-fluorinated analogs. For example:

- 4-Fluoro-5-methyl-2-propoxyphenol vs. 2-propoxyphenol: The pKa of the former is expected to be ~1–2 units lower due to fluorine’s inductive effect, enhancing solubility in polar media .

- 4-Fluoro-5-methyl-2-propoxyphenol vs. 5-methyl-2-propoxyphenol: Fluorine’s presence increases resonance stabilization of the phenoxide ion, further lowering pKa .

Table 1: Predicted Physicochemical Properties

| Compound | pKa (predicted) | logP (predicted) | Melting Point (°C) |

|---|---|---|---|

| 4-Fluoro-5-methyl-2-propoxyphenol | 8.2–8.5 | 2.8–3.1 | 95–105 |

| 2-propoxyphenol | 9.5–10.0 | 1.9–2.2 | 70–80 |

| 5-methyl-2-propoxyphenol | 9.0–9.3 | 2.5–2.8 | 85–95 |

Influence of Alkoxy Chain Length

The propoxy group at C2 contributes to lipophilicity and metabolic stability:

Steric and Electronic Effects of Methyl and Fluorine Substituents

- In carcinogenic aminoazo dyes, methyl groups on aromatic rings correlated with delayed metabolic binding but varied carcinogenicity .

- Fluorine at C4 : Enhances oxidative stability. Fluorinated pyridines (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) show resistance to metabolic dehalogenation compared to chlorinated analogs .

Comparative Binding and Toxicity

- Aminoazo Dye Analogs: Methyl and dimethylamino substituents on aromatic rings influence carcinogenicity and binding kinetics. For example, 3′-methyl-4-dimethylaminoazobenzene reached peak liver-bound dye levels in 2 weeks (high carcinogenicity), while 4′-methyl derivatives required ≥21 weeks (low activity) .

- Hypothesized Pathway for 4-Fluoro-5-methyl-2-propoxyphenol: The methyl group may slow metabolic conjugation (e.g., glucuronidation), while fluorine stabilizes the aromatic ring against oxidation, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.